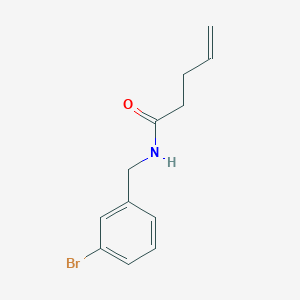
n-(3-Bromobenzyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromobenzyl)pent-4-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond (en-) adjacent to an amide group (-amide). This compound features a bromobenzyl group attached to the nitrogen atom of the amide, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzyl)pent-4-enamide typically involves the reaction of 3-bromobenzylamine with pent-4-enoic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of pent-4-enoic acid reacts with the amine group of 3-bromobenzylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromobenzyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the enamide can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution.
Major Products
- Various substituted benzyl derivatives from substitution reactions .
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Aplicaciones Científicas De Investigación
N-(3-Bromobenzyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential as a drug candidate or a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Bromobenzyl)pent-4-enamide involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the enamide moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chlorobenzyl)pent-4-enamide
- N-(3-Fluorobenzyl)pent-4-enamide
- N-(3-Methylbenzyl)pent-4-enamide
Uniqueness
N-(3-Bromobenzyl)pent-4-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems .
Propiedades
Fórmula molecular |
C12H14BrNO |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]pent-4-enamide |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-7-12(15)14-9-10-5-4-6-11(13)8-10/h2,4-6,8H,1,3,7,9H2,(H,14,15) |
Clave InChI |
QOXZEZOXHVCNMI-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)NCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


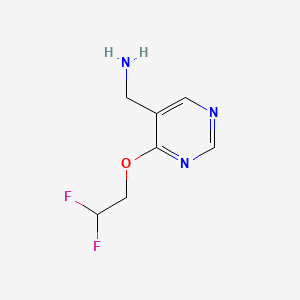
![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
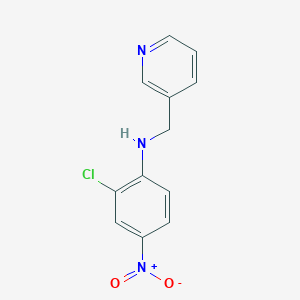
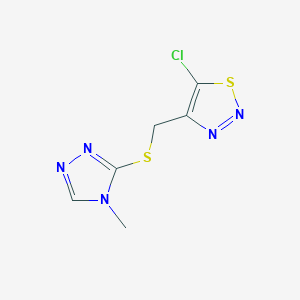
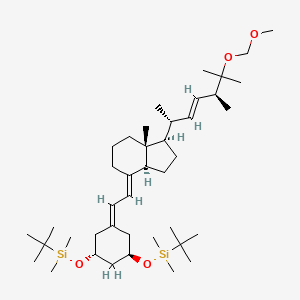
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
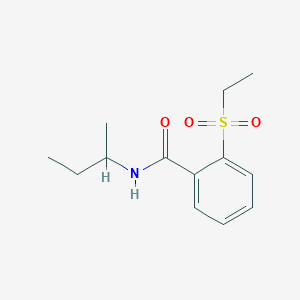

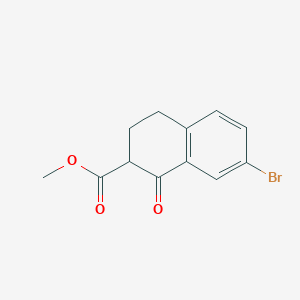
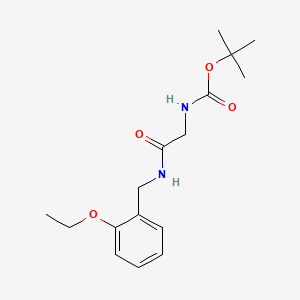
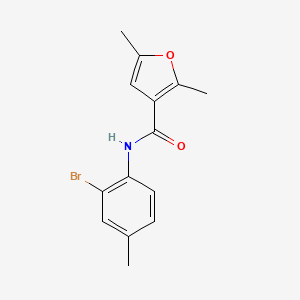

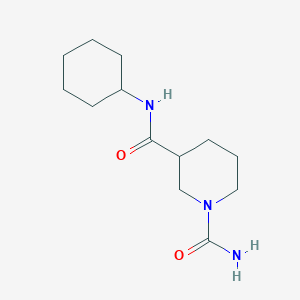
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
